2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators . The compound has been evaluated for its inhibitory activities against COX-1 and COX-2 .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of key pro-inflammatory mediators, prostaglandins . The compound’s methylsulfonyl pharmacophore is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that leads to the production of pro-inflammatory mediators . By inhibiting COX enzymes, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .
Result of Action
The result of the compound’s action is a reduction in inflammation, pain, and fever caused by prostaglandins . Several derivatives of the compound have shown significant anti-inflammatory activity . For example, one derivative exhibited the highest potency and selectivity against the COX-2 enzyme .
Biochemical Analysis
Biochemical Properties
2,4-dihydroxy-N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). By binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 is achieved through competitive binding to the enzyme’s active site, preventing substrate access . Additionally, it may activate or inhibit other signaling molecules, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods . Its degradation products may also exhibit biological activity, potentially contributing to its overall effects. Long-term exposure to this compound in vitro and in vivo has been associated with sustained anti-inflammatory and anti-proliferative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic processes influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and apoptosis.
Properties
IUPAC Name |
4-hydroxy-N-(4-methylsulfonylphenyl)-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-24(22,23)10-7-5-9(6-8-10)17-15(20)13-14(19)11-3-2-4-12(11)18-16(13)21/h5-8H,2-4H2,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCBFRQMJULFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCC3)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.